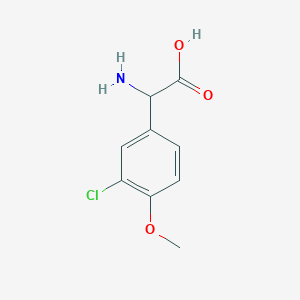

Amino(3-chloro-4-methoxyphenyl)acetic acid

Description

BenchChem offers high-quality Amino(3-chloro-4-methoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino(3-chloro-4-methoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSCCJQLVQVWDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378236 |

Source

|

| Record name | amino(3-chloro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53091-63-7 |

Source

|

| Record name | amino(3-chloro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Amino-(3-chloro-4-methoxyphenyl)acetic Acid: A Physicochemical Guide for Advanced Research

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of α-Amino(3-chloro-4-methoxyphenyl)acetic acid, a substituted α-amino acid of significant interest in medicinal chemistry and drug development. As a vital building block, its properties—such as acidity (pKa), lipophilicity (logP), and solubility—are critical determinants of its behavior in biological systems and its utility in synthesis. This document synthesizes predicted data with established experimental methodologies, offering researchers a comprehensive reference for laboratory application. We detail authoritative, step-by-step protocols for the empirical determination of these key parameters, grounded in internationally recognized standards.

Introduction

α-Amino(3-chloro-4-methoxyphenyl)acetic acid belongs to the class of substituted α-amino acids, which are foundational components in the design of novel therapeutics. The strategic placement of a chloro and a methoxy group on the phenyl ring modifies the molecule's electronic and steric characteristics, influencing its pharmacokinetic and pharmacodynamic profiles.[1] Halogenation, specifically chlorination, is a well-established strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] Concurrently, the methoxy group can serve as a hydrogen bond acceptor, impacting molecular conformation and receptor binding interactions.[1]

A thorough understanding of this compound's physicochemical properties is paramount for its effective application, from designing synthetic routes and formulating solutions to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a practical resource for scientists, providing both foundational data and the experimental frameworks necessary for its validation.

Chemical Identity and Core Properties

The fundamental identity of a compound is the bedrock of all further investigation. The structure and basic properties of α-Amino(3-chloro-4-methoxyphenyl)acetic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid | N/A |

| CAS Number | 53091-63-7 | [1] |

| Molecular Formula | C₉H₁₀ClNO₃ | [2] |

| Molecular Weight | 215.63 g/mol | N/A |

| Canonical SMILES | COC1=C(C=C(C=C1)C(C(=O)O)N)Cl | [2] |

Diagram: Molecular Structure

Caption: 2D structure of α-Amino(3-chloro-4-methoxyphenyl)acetic acid.

Ionization and Acidity (pKa)

As a zwitterionic amino acid, the molecule possesses both a basic amino group and an acidic carboxylic acid group. The respective pKa values dictate the molecule's net charge at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding.

-

pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa in the range of 2-3, typical for α-amino acids. At pH values above this pKa, this group will be predominantly deprotonated (COO⁻).

-

pKa₂ (Amino Group): The amino group is expected to have a pKa in the range of 9-10. At pH values below this pKa, this group will be predominantly protonated (NH₃⁺).

The precise experimental determination of these pKa values is crucial. A potentiometric titration is the gold-standard method for this purpose.[3]

Diagram: pH-Dependent Ionization States

Caption: Predominant ionization states of the molecule across a pH gradient.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of ADME profiling. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

-

LogP: Represents the lipophilicity of the neutral, non-ionized form of the molecule.

-

LogD: Represents the effective lipophilicity at a specific pH, accounting for all ionic species. For an ionizable compound like this amino acid, LogD is highly pH-dependent. At physiological pH (~7.4), the molecule exists primarily as a zwitterion, which significantly lowers its partitioning into the octanol phase, resulting in a low or negative LogD value.

While computational models provide estimates, experimental determination via the shake-flask method, as described in OECD Guideline 107, is required for definitive data.[4][5] This method is suitable for compounds with LogP values in the range of -2 to 4.[4][5]

Aqueous Solubility

Solubility is a critical parameter that impacts everything from the feasibility of in vitro assays to oral bioavailability.[6] Poor aqueous solubility can be a major hurdle in drug development.[6] The solubility of this compound is expected to be lowest at its isoelectric point (pI), where the net charge is zero, and increase significantly at pH values above pKa₂ or below pKa₁.

Thermodynamic solubility provides the true equilibrium value and is the most relevant measure for formulation and biopharmaceutical assessment.[7][8] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the stable soluble concentration.[8][9]

Experimental Protocols

To ensure scientific rigor, the following sections detail standardized, self-validating protocols for determining the key physicochemical parameters discussed.

Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from established methodologies for determining dissociation constants.[3][10]

Objective: To determine the pKa values of the carboxylic acid and amino groups.

Materials:

-

Calibrated pH meter and combination pH electrode

-

Automated titrator or manual burette (5 mL, Class A)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Standardized 0.1 M HCl and 0.1 M NaOH titrants

-

0.15 M KCl solution (for maintaining constant ionic strength)

-

α-Amino(3-chloro-4-methoxyphenyl)acetic acid sample (~1 mM solution)

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: Accurately weigh and dissolve the sample in a known volume of degassed, deionized water containing 0.15 M KCl to achieve a concentration of approximately 1 mM.[10]

-

Inert Atmosphere: Place the sample vessel on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen or argon for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration of basic groups.[10] Maintain a gentle stream of inert gas over the solution throughout the titration.

-

Acidification: Lower the calibrated pH electrode into the solution. Add 0.1 M HCl to the sample solution until the pH is stable at approximately 1.8-2.0. This ensures all functional groups are fully protonated at the start.[10]

-

Titration: Begin adding the 0.1 M NaOH titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[10]

-

Endpoint: Continue the titration until the pH reaches approximately 12-12.5 to ensure the deprotonation of the amino group is complete.[10]

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.[11]

-

Identify the two equivalence points (steepest inflection points) on the curve.

-

The half-equivalence point for each dissociation is the volume of titrant exactly halfway to the equivalence point.[12]

-

At the first half-equivalence point, pH = pKa₁. At the second half-equivalence point, pH = pKa₂.[12]

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values should be reported as the mean ± standard deviation.[10]

Protocol: LogP Determination by Shake-Flask Method (OECD 107)

This protocol follows the internationally accepted OECD Guideline 107 for determining the n-octanol/water partition coefficient.[4][5][13]

Objective: To determine the LogP value of the neutral form of the compound.

Materials:

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

-

Test Substance Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should not exceed 0.1 M.

-

Partitioning: In a centrifuge tube, combine the n-octanol stock solution with pre-saturated water. Perform the experiment with at least three different volume ratios of octanol to water (e.g., 2:1, 1:1, 1:2).[5]

-

Equilibration: Cap the tubes and shake them at a constant temperature (20-25°C) until equilibrium is reached.[5] For many compounds, 24 hours is sufficient, but this should be confirmed by preliminary experiments.

-

Phase Separation: Separate the two phases by centrifugation. This is critical to prevent the formation of emulsions that can artifactually increase the measured concentration in the aqueous phase.[5]

-

Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV).[5]

-

Calculation:

-

The partition coefficient (P) is the ratio of the equilibrium concentration in n-octanol (C_octanol) to the concentration in water (C_water).

-

P = C_octanol / C_water

-

LogP = log₁₀(P)

-

-

Validation: Calculate the total mass of the substance in both phases and compare it to the initial amount added; recovery should be between 85-115%.[5] The final LogP should be reported as the mean of the values obtained from the different phase ratios, which should fall within a range of ± 0.3 units.[5]

Diagram: Shake-Flask LogP Determination Workflow

Caption: Workflow for the experimental determination of LogP via the shake-flask method.

Protocol: Thermodynamic Aqueous Solubility Assay

This protocol describes a shake-flask method to determine equilibrium solubility, a crucial parameter for drug development.[6]

Objective: To determine the maximum equilibrium concentration of the compound in an aqueous buffer.

Materials:

-

Solid (crystalline) form of the test compound

-

Aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 7.4)[7]

-

Glass vials (e.g., 1.5 mL) with screw caps[7]

-

Thermomixer or incubating shaker

-

Filtration device (e.g., 0.45 µm syringe filter) or centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Sample Preparation: Add an excess of the solid compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Incubation: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.[7]

-

Equilibration: Seal the vial and place it in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for at least 24 hours to ensure equilibrium is reached.[7][8] Longer incubation times (48-72 hours) may be necessary and should be tested.

-

Separation of Solid: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This is best achieved by either filtering the supernatant through a low-binding filter or by centrifuging the vial and sampling from the top layer.[14]

-

Quantification: Prepare a calibration curve from a stock solution of the compound (typically in DMSO, then diluted).[9] Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine its concentration.

-

Calculation: The measured concentration of the saturated solution is the thermodynamic solubility, typically reported in µg/mL or µM.

-

Validation: The assay should be run in at least duplicate.[6] The presence of visible solid compound remaining at the end of the experiment confirms that a saturated solution was achieved.

Conclusion

The physicochemical properties of α-Amino(3-chloro-4-methoxyphenyl)acetic acid—namely its pKa, LogP/LogD, and aqueous solubility—are interdependent parameters that collectively govern its behavior in both chemical and biological systems. While predictive models offer valuable initial estimates, the empirical data derived from the robust, validated protocols detailed in this guide are indispensable for advancing research and development. By providing both the theoretical context and practical methodologies, this document equips researchers with the necessary tools to confidently characterize this important chemical entity.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

OECD iLibrary. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

Fraunhofer-Publica. (1993). Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Retrieved from [Link]

-

Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

van der Water, B. et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). Amino(3-chloro-4-methoxyphenyl)acetic acid. Retrieved from [Link]

-

Avdeef, A. et al. (2018). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC - NIH. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13721-20-5, 3-chloro-4-methoxyphenylacetic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Amino(3-chloro-4-methoxyphenyl)acetic acid | C9H10ClNO3 | CID 2772356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. evotec.com [evotec.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. enamine.net [enamine.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to Amino(3-chloro-4-methoxyphenyl)acetic acid: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted α-Amino Acids

In the landscape of modern drug discovery, the design and synthesis of novel molecular scaffolds with tailored physicochemical and biological properties are of paramount importance. Substituted α-amino acids, structural analogs of their proteinogenic counterparts, represent a cornerstone in this endeavor. By strategically modifying the side chain, medicinal chemists can exert fine control over crucial parameters such as polarity, acidity, steric hindrance, and conformational rigidity. This targeted modulation can lead to the development of peptides with enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. The introduction of a substituted phenyl ring, as seen in Amino(3-chloro-4-methoxyphenyl)acetic acid, imparts a well-defined three-dimensional architecture, offering a versatile platform for the design of molecules with specific and high-affinity binding properties to biological targets.[1]

This technical guide provides a comprehensive overview of Amino(3-chloro-4-methoxyphenyl)acetic acid, a molecule of significant interest due to the unique interplay of its functional groups. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage established principles of organic and medicinal chemistry, along with data from structurally related analogs, to provide a robust framework for its synthesis, characterization, and potential applications.

Core Compound Identification and Physicochemical Properties

Chemical Structure:

Caption: Proposed synthetic workflow for Amino(3-chloro-4-methoxyphenyl)acetic acid.

Step-by-Step Methodology:

Step 1: Nitration of 3-Chloro-4-methoxybenzaldehyde

-

Rationale: The initial step introduces a nitro group onto the aromatic ring, which will later be reduced to the desired amino group. The directing effects of the chloro and methoxy groups will guide the nitration to the desired position.

-

Procedure:

-

To a stirred solution of 3-chloro-4-methoxybenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-4-methoxy-5-nitrobenzaldehyde.

-

Step 2: Strecker Synthesis of α-Amino-3-chloro-4-methoxy-5-nitrophenylacetonitrile

-

Rationale: The Strecker synthesis is a classic and reliable method for the synthesis of α-amino acids from aldehydes.

-

Procedure:

-

To a solution of 3-chloro-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the formation of the α-aminonitrile by TLC.

-

Upon completion, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude α-amino-3-chloro-4-methoxy-5-nitrophenylacetonitrile.

-

Step 3: Hydrolysis of the α-Aminonitrile

-

Rationale: Acid-catalyzed hydrolysis of the nitrile and the intermediate imine will yield the desired carboxylic acid functionality.

-

Procedure:

-

Treat the crude α-aminonitrile from the previous step with a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the hydrolysis by observing the disappearance of the nitrile peak in the IR spectrum.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain Amino(3-chloro-4-methoxy-5-nitrophenyl)acetic acid.

-

Step 4: Reduction of the Nitro Group

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting other functional groups.

-

Procedure:

-

Dissolve Amino(3-chloro-4-methoxy-5-nitrophenyl)acetic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, Amino(3-chloro-4-methoxyphenyl)acetic acid.

-

Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in the public domain, the following spectroscopic data are predicted based on the analysis of the compound's structure and comparison with similar molecules.

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

-

δ 7.30-7.50 (m, 2H, Ar-H): Aromatic protons.

-

δ 6.90-7.10 (d, 1H, Ar-H): Aromatic proton.

-

δ 4.50-4.70 (br s, 2H, NH₂): Amino protons (exchangeable with D₂O).

-

δ 4.00-4.20 (s, 1H, α-CH): Alpha-proton.

-

δ 3.85 (s, 3H, OCH₃): Methoxy protons.

-

δ 12.5-13.5 (br s, 1H, COOH): Carboxylic acid proton (exchangeable with D₂O).

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

-

δ 173-175 (C=O): Carboxylic acid carbon.

-

δ 150-155 (C-O): Aromatic carbon attached to the methoxy group.

-

δ 130-140 (C-Cl): Aromatic carbon attached to the chlorine atom.

-

δ 125-130 (C-C(H)N): Aromatic carbon attached to the amino acid side chain.

-

δ 110-125 (Ar-CH): Aromatic methine carbons.

-

δ 55-60 (α-CH): Alpha-carbon.

-

δ 55-60 (OCH₃): Methoxy carbon.

FT-IR (Predicted, KBr Pellet):

-

3400-3200 cm⁻¹ (br): N-H stretching of the amino group and O-H stretching of the carboxylic acid.

-

3000-2800 cm⁻¹: C-H stretching of aromatic and aliphatic groups.

-

1720-1700 cm⁻¹ (s): C=O stretching of the carboxylic acid.

-

1600-1580 cm⁻¹ (m): N-H bending of the amino group.

-

1500-1400 cm⁻¹ (m): Aromatic C=C stretching.

-

1250-1200 cm⁻¹ (s): Asymmetric C-O-C stretching of the methoxy group.

-

1050-1000 cm⁻¹ (s): Symmetric C-O-C stretching of the methoxy group.

-

800-700 cm⁻¹ (m): C-Cl stretching.

Mass Spectrometry (Predicted, ESI+):

-

m/z 216.0 [M+H]⁺: Protonated molecular ion.

-

m/z 199.0 [M+H-NH₃]⁺: Loss of ammonia.

-

m/z 171.0 [M+H-COOH]⁺: Loss of the carboxylic acid group.

Potential Applications in Drug Development

Amino(3-chloro-4-methoxyphenyl)acetic acid is a valuable building block for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). [2][]Its structural features suggest several potential applications:

-

Peptidomimetics: The incorporation of this non-natural amino acid into peptide sequences can enhance resistance to enzymatic degradation and modulate the conformational properties of the resulting peptidomimetic, potentially leading to improved therapeutic efficacy.

-

Synthesis of Heterocyclic Scaffolds: The amino and carboxylic acid functionalities serve as versatile handles for the construction of various heterocyclic ring systems, which are prevalent in a vast number of approved drugs.

-

Fragment-Based Drug Discovery: As a substituted phenylacetic acid derivative, it can serve as a valuable fragment in screening campaigns to identify initial hits for a variety of biological targets. The chloro and methoxy groups provide vectors for further chemical elaboration to optimize binding affinity and selectivity.

Workflow for Application in Drug Discovery:

Caption: General workflow for the application of Amino(3-chloro-4-methoxyphenyl)acetic acid in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Amino(3-chloro-4-methoxyphenyl)acetic acid. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Amino(3-chloro-4-methoxyphenyl)acetic acid represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a chiral α-amino acid core with a strategically substituted aromatic ring offers a wealth of opportunities for the synthesis of novel compounds with potentially valuable biological activities. While specific experimental data for this compound is limited in the public domain, the theoretical framework and proposed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to unlock its full potential in the development of next-generation therapeutics.

References

Sources

A Technical Guide to Identifying and Validating Therapeutic Targets for Amino(3-chloro-4-methoxyphenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and validation of potential therapeutic targets for the novel small molecule, Amino(3-chloro-4-methoxyphenyl)acetic acid. By leveraging structural analogy to known pharmacophores and outlining a systematic, multi-tiered experimental workflow, we present a robust strategy for elucidating its mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery. We will delve into hypothesis generation based on structural motifs, detailed protocols for target validation, and the integration of computational and experimental data to build a compelling case for clinical development.

Introduction: The Phenylacetic Acid Scaffold as a Privileged Structure

The phenylacetic acid moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs, most notably in the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] Compounds like diclofenac and lumiracoxib, which are 2-phenylaminophenylacetic acid derivatives, underscore the potential of this scaffold to interact with key biological targets, particularly enzymes involved in inflammatory pathways.[1] The specific substitutions on the phenyl ring—in this case, an amino group, a chloro atom, and a methoxy group—critically modulate the molecule's steric, electronic, and lipophilic properties, thereby defining its target binding profile and potential therapeutic applications.[3][4]

The subject of this guide, Amino(3-chloro-4-methoxyphenyl)acetic acid, presents a unique combination of these features. The chloro group can enhance metabolic stability and participate in halogen bonding, while the methoxy and amino groups can act as hydrogen bond acceptors and donors, respectively.[4] This distinct substitution pattern suggests that while its therapeutic lineage may be rooted in anti-inflammatory pathways, its target profile could extend to other protein families. This guide will therefore adopt a hypothesis-driven approach, postulating several potential target classes based on these structural attributes and outlining a rigorous, phased validation process.

Hypothesis Generation: Structurally-Inferred Target Classes

Based on an analysis of the Amino(3-chloro-4-methoxyphenyl)acetic acid structure and a review of literature on analogous compounds, we can hypothesize several primary target classes.

Cyclooxygenase (COX) Enzymes

The most direct hypothesis, given the phenylacetic acid core, is the inhibition of COX-1 and COX-2 enzymes.[1][3] These enzymes are central to the synthesis of prostaglandins, key mediators of pain and inflammation. The substitutions on the phenyl ring are known to influence the potency and selectivity of COX inhibition.[3]

Chemokine Receptors (e.g., CXCR1/CXCR2)

Recent studies have identified phenylacetic acid derivatives as allosteric modulators of chemokine receptors, such as CXCR1.[5][6] These receptors are involved in neutrophil chemotaxis and are considered valuable targets for a range of inflammatory diseases. The specific substitution pattern of our lead compound may confer affinity for the allosteric sites on these G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

The phenylacetic acid scaffold has also been identified as a starting point for the development of agonists for human PPARs (hPPARs), which are nuclear receptors that regulate metabolism.[7] Agonism of these receptors can lead to glucose and triglyceride-lowering effects, suggesting a potential application in metabolic disorders.[7]

Other Potential Targets

The structural features of the molecule also suggest potential interactions with other targets, including:

-

γ-hydroxybutyric acid (GHB) binding sites: Phenylacetic acids have been shown to bind to these sites in the brain, suggesting a potential role in neuromodulation.[8]

-

Enzymes in neurotransmitter metabolism: The related compound, 4-methoxyphenylacetic acid (homovanillic acid is a metabolite), is associated with dopamine metabolism, hinting at potential central nervous system (CNS) applications.[9]

The following table summarizes the primary hypothesized targets and the rationale for their investigation.

| Target Class | Specific Examples | Rationale for Investigation | Potential Therapeutic Area |

| Cyclooxygenases | COX-1, COX-2 | Structural analogy to NSAIDs like diclofenac.[1][2] | Inflammation, Pain |

| Chemokine Receptors | CXCR1, CXCR2 | Phenylacetic acid derivatives are known allosteric modulators.[5][6] | Inflammatory Diseases, Immunology |

| Nuclear Receptors | PPARα, PPARγ | Phenylacetic acid scaffold found in hPPAR agonists.[7] | Metabolic Disorders (e.g., Diabetes) |

| Neurological Targets | GHB Binding Sites | Demonstrated binding of phenylacetic acids.[8] | Neurological Disorders |

Tier 1: Initial Target Screening and Validation Workflow

The initial phase of investigation should focus on rapidly assessing the compound's activity against the highest-priority hypothesized targets using established, high-throughput methods.

Experimental Workflow for Tier 1 Screening

The following diagram outlines the logical flow for the initial screening phase.

Caption: Tier 1 screening workflow for primary hypothesized targets.

Detailed Protocol: COX-1/COX-2 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against COX enzymes.

Principle: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. During this reduction, a probe (e.g., Amplex Red) is oxidized in the presence of horseradish peroxidase, producing a fluorescent signal. An inhibitor will reduce the rate of this signal generation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a stock solution of the test compound (10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

-

Prepare solutions of arachidonic acid (substrate) and Amplex Red probe.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 10 µL of the diluted test compound or vehicle (DMSO) for control wells.

-

Add 10 µL of Heme and 10 µL of the COX-1 or COX-2 enzyme solution.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorescent probe.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 15-20 minutes.

-

Calculate the reaction rate (slope of the linear portion of the kinetic read).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Tier 2: In-Depth Target Validation and Mechanism of Action

Once a primary "hit" is identified in Tier 1, a more rigorous set of experiments is required to confirm the target engagement in a cellular context and to elucidate the mechanism of action.

Cellular Target Engagement: Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that the compound binds to its putative target within intact cells.

Principle: The binding of a ligand (the drug) to a protein generally increases its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. Unstabilized proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot.

Experimental Workflow for Target Validation

This workflow integrates biophysical, cellular, and functional assays to build a comprehensive validation package.

Caption: Tier 2 workflow for in-depth target validation and MoA studies.

Detailed Protocol: Cell-based Prostaglandin E2 (PGE2) Release Assay

This assay measures the functional consequence of COX inhibition in a relevant cellular system.

Principle: Lipopolysaccharide (LPS), an inflammatory stimulus, is used to induce the expression of COX-2 in cells like macrophages (e.g., RAW 264.7) or monocytes (e.g., THP-1). The induced COX-2 then produces prostaglandins, including PGE2, which is released into the cell culture medium. The amount of PGE2 is quantified by ELISA. A COX inhibitor will reduce the amount of PGE2 released.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells to ~80% confluency.

-

Seed the cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Remove the culture medium.

-

Add fresh medium containing serial dilutions of the test compound or vehicle (DMSO).

-

Pre-incubate the cells with the compound for 1 hour at 37°C.

-

Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubate for 18-24 hours at 37°C.

-

-

PGE2 Quantification (ELISA):

-

Carefully collect the cell culture supernatant from each well.

-

Perform a competitive ELISA for PGE2 according to the manufacturer's kit instructions.

-

Briefly, the supernatant (containing PGE2) is added to a plate pre-coated with antibodies. A fixed amount of HRP-labeled PGE2 is also added, which competes with the sample PGE2 for antibody binding.

-

After washing, a substrate is added, and the colorimetric signal is measured. The signal is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve using the PGE2 standards provided in the kit.

-

Calculate the concentration of PGE2 in each sample from the standard curve.

-

Plot the percentage of inhibition of PGE2 release against the logarithm of the compound concentration to determine the cellular IC50 value.

-

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to identifying and validating the therapeutic targets of Amino(3-chloro-4-methoxyphenyl)acetic acid. By starting with structurally-inferred hypotheses and employing a tiered experimental workflow, researchers can efficiently move from initial screening to in-depth mechanistic studies. The successful validation of a target using the described biochemical and cellular assays would provide a strong foundation for initiating a lead optimization program, with the ultimate goal of developing a novel therapeutic agent. Subsequent steps would involve ADME/Tox profiling, pharmacokinetic studies, and ultimately, in vivo efficacy studies in relevant disease models.

References

-

Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology. [Link]

-

Amino(3-chloro-4-methoxyphenyl)acetic acid | C9H10ClNO3 | CID 2772356. PubChem. [Link]

-

Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

-

Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors. PubMed. [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health (NIH). [Link]

-

Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. [Link]

-

Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]

-

Phenylacetic Acid Derivatives Overview. Scribd. [Link]

-

Structure-Activity Relationship of novel phenylacetic CXCR1 inhibitors. Semantic Scholar. [Link]

- Phenylacetic acid derivatives, their preparation and compositions containing them.

-

Hawthorn (Crataegus monogyna Jacq.): A Review of Therapeutic Potential and Applications. MDPI. [Link]

-

3-Chloro-4-methoxyphenol | C7H7ClO2 | CID 13081929. PubChem. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH). [Link]

-

3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857. PubChem. [Link]

-

N-(3-chloro-4-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxamide. MolPort. [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. National Institutes of Health (NIH). [Link]

-

4-methoxyphenyl acetic acid, 104-01-8. The Good Scents Company. [Link]

-

3-chloro-4-methoxyphenylacetic acid. LookChem. [Link]

- Preparation method of methoxyphenylacetic acid.

Sources

- 1. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structure-Activity Relationship of novel phenylacetic CXCR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of novel phenylacetic CXCR1 inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]

A Comprehensive Technical Guide to Amino(3-chloro-4-methoxyphenyl)acetic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Amino(3-chloro-4-methoxyphenyl)acetic acid, a substituted α-amino acid with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues to present a predictive yet robust guide. We will delve into its chemical properties, a detailed hypothetical synthesis protocol based on the well-established Strecker synthesis, and its expected analytical characterization. Furthermore, we will explore its potential biological activities, drawing parallels from structurally similar compounds that have demonstrated promising antimicrobial and cytotoxic effects. This guide is intended to be a valuable resource for researchers looking to explore the therapeutic potential of this and other substituted phenylglycine derivatives.

Introduction: The Significance of Substituted α-Amino Acids in Drug Discovery

Substituted α-amino acids are of paramount interest in the field of medicinal chemistry. By modifying the side chains of these fundamental building blocks of proteins, researchers can fine-tune their physicochemical properties, such as polarity, acidity, and steric bulk. These modifications can lead to the development of novel peptides with enhanced stability or specific biological activities. The introduction of a substituted phenyl ring, as seen in Amino(3-chloro-4-methoxyphenyl)acetic acid, creates a rigid and well-defined three-dimensional structure that can be exploited in the design of molecules with specific binding properties.

The presence of both a halogen (chlorine) and a methoxy group on the phenyl ring is a strategic design element. Halogenation is a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of a molecule, which can improve its pharmacokinetic profile. The chlorine atom, in particular, can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation. This combination of functional groups on a phenylacetic acid scaffold provides a versatile platform for exploring structure-activity relationships in various biological targets.

Physicochemical Properties

Based on its structure, the key physicochemical properties of Amino(3-chloro-4-methoxyphenyl)acetic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₃ | [1] |

| Molecular Weight | 215.63 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acidic/basic solutions | Inferred |

| pKa (Carboxylic Acid) | Estimated to be around 2-3 | Inferred |

| pKa (Amine) | Estimated to be around 9-10 | Inferred |

Synthesis of Amino(3-chloro-4-methoxyphenyl)acetic Acid via Strecker Synthesis

The most plausible and widely used method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis. This two-step, one-pot reaction involves the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, followed by hydrolysis of the nitrile to a carboxylic acid.

Proposed Synthetic Workflow

The synthesis of Amino(3-chloro-4-methoxyphenyl)acetic acid would logically start from 3-chloro-4-methoxybenzaldehyde.

Caption: Proposed two-step synthesis of Amino(3-chloro-4-methoxyphenyl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established Strecker synthesis methodologies for similar aromatic aldehydes.

Step 1: Synthesis of α-Amino-2-chloro-4-methoxybenzenepropanenitrile

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (58.6 mmol) of 3-chloro-4-methoxybenzaldehyde in 100 mL of methanol.

-

To this solution, add 4.7 g (88.0 mmol) of ammonium chloride (NH₄Cl) and stir until it is completely dissolved.

-

In a separate beaker, dissolve 5.7 g (88.0 mmol) of potassium cyanide (KCN) in 20 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Cool the methanolic aldehyde solution to 0 °C in an ice bath.

-

Slowly add the aqueous KCN solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to Amino(3-chloro-4-methoxyphenyl)acetic acid

-

To the crude α-aminonitrile, add 100 mL of concentrated hydrochloric acid (HCl).

-

Reflux the mixture at 110 °C for 12 hours.

-

Monitor the hydrolysis by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Adjust the pH of the solution to approximately 6-7 with a concentrated ammonium hydroxide solution. The amino acid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a mixture of water and ethanol to obtain pure Amino(3-chloro-4-methoxyphenyl)acetic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, the methoxy protons, and the exchangeable amine and carboxylic acid protons.

-

Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm), likely a doublet, a singlet, and a doublet, corresponding to the three protons on the substituted phenyl ring.

-

α-Proton: A singlet around δ 4.0-4.5 ppm.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.

-

Amine and Carboxylic Acid Protons: Broad singlets that are exchangeable with D₂O. The chemical shift will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine and methoxy group will have characteristic shifts.

-

α-Carbon: A signal around δ 55-65 ppm.

-

Methoxy Carbon: A signal around δ 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A medium intensity band around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 215 (for ³⁵Cl) and 217 (for ³⁷Cl) with an approximate 3:1 ratio.

-

Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the entire amino acid side chain.

Potential Biological Activities and Applications in Drug Development

While direct biological data for Amino(3-chloro-4-methoxyphenyl)acetic acid is limited, the activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Potential Antimicrobial Activity

Substituted phenylglycine derivatives have been reported to exhibit antimicrobial properties. The presence of the chloro and methoxy groups can enhance lipophilicity, potentially facilitating penetration through bacterial cell membranes. It is hypothesized that this class of compounds may interfere with essential cellular processes in bacteria. Further research is warranted to determine the minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria.

Potential Cytotoxic and Anticancer Activity

Derivatives of amino-phenylacetic acid have shown cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, potentially involving the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. The structural features of Amino(3-chloro-4-methoxyphenyl)acetic acid make it a candidate for screening in anticancer assays.

Workflow for Biological Activity Screening

Caption: A general workflow for the initial biological screening of the title compound.

Conclusion and Future Directions

Amino(3-chloro-4-methoxyphenyl)acetic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit predictive, foundation for its synthesis, characterization, and potential biological applications. The proposed Strecker synthesis protocol offers a clear and feasible route for its preparation. Future research should focus on the experimental validation of this synthetic route, thorough spectroscopic characterization of the final compound, and a comprehensive evaluation of its antimicrobial and cytotoxic properties. Such studies will be crucial in unlocking the full therapeutic potential of this and other related substituted α-amino acids.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2772356, Amino(3-chloro-4-methoxyphenyl)acetic acid. Retrieved from [Link]1]

Sources

An In-Depth Technical Guide to Amino(3-chloro-4-methoxyphenyl)acetic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Amino(3-chloro-4-methoxyphenyl)acetic acid, a substituted phenylglycine derivative of interest in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis logically follows well-established methodologies for the preparation of α-amino acids. This guide will detail the probable synthetic routes, including the Strecker synthesis and the Bucherer-Bergs reaction, providing theoretical frameworks and detailed experimental protocols. Furthermore, we will explore the physicochemical properties of this compound and discuss its potential applications as a building block for novel therapeutic agents, drawing on research into structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this valuable chemical entity.

Introduction and Contextualization

Amino(3-chloro-4-methoxyphenyl)acetic acid, also known as 2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid, belongs to the class of non-proteinogenic α-amino acids.[1] Its structure, featuring a substituted phenyl ring, imparts a rigid and well-defined three-dimensional conformation that is attractive for the design of molecules with specific biological targets. The presence of a chlorine atom and a methoxy group on the phenyl ring are key features often exploited in medicinal chemistry. Halogenation, particularly with chlorine, can enhance metabolic stability and lipophilicity, potentially improving a drug's pharmacokinetic profile. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation.

Substituted phenylglycines are crucial components in a variety of biologically active compounds, including anti-inflammatory agents and pesticides.[2][3][4] The strategic incorporation of these tailored amino acids allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

Probable Synthetic Pathways and Methodologies

The synthesis of Amino(3-chloro-4-methoxyphenyl)acetic acid most likely proceeds through established and robust methods for α-amino acid synthesis, starting from the corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde.[5] The two most prominent and historically significant methods are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis, to produce an α-amino acid.[6][7] This method is a cornerstone of amino acid synthesis due to its simplicity and broad applicability.

The reaction mechanism involves the initial formation of an imine from the aldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon forms an α-aminonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding the desired α-amino acid.[8]

Caption: Generalized workflow of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis of Amino(3-chloro-4-methoxyphenyl)acetic acid

Materials:

-

3-chloro-4-methoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

Iminium Salt Formation and Cyanation:

-

In a well-ventilated fume hood, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonium chloride (1.1 equivalents) in water to the aldehyde solution and stir.

-

Slowly add an aqueous solution of potassium cyanide (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis of the α-Aminonitrile:

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Add concentrated hydrochloric acid to the residue and heat the mixture under reflux for 4-6 hours to hydrolyze the nitrile.

-

Cool the reaction mixture to room temperature.

-

-

Isolation and Purification:

-

Neutralize the acidic solution with ammonium hydroxide to precipitate the crude amino acid.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain pure Amino(3-chloro-4-methoxyphenyl)acetic acid.

-

Causality of Experimental Choices:

-

Ammonium Chloride and Potassium Cyanide: This combination provides a safer in-situ source of ammonia and cyanide compared to using gaseous ammonia and hydrogen cyanide directly.[7]

-

Methanol/Water Solvent System: This provides a homogenous medium for the reactants.

-

Acid Hydrolysis: Concentrated HCl is a common and effective reagent for the robust hydrolysis of nitriles to carboxylic acids.

-

Neutralization: Adjusting the pH is crucial for the isoelectric precipitation of the amino acid, facilitating its isolation.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for the synthesis of α-amino acids, proceeding through a hydantoin intermediate.[9][10] This multi-component reaction involves treating an aldehyde or ketone with ammonium carbonate and an alkali metal cyanide.[11]

The mechanism begins with the formation of a cyanohydrin from the aldehyde and cyanide. This is followed by a reaction with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form a 5,5-disubstituted hydantoin. Subsequent hydrolysis of the hydantoin ring yields the desired amino acid.[9]

Caption: Generalized workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Synthesis of Amino(3-chloro-4-methoxyphenyl)acetic acid

Materials:

-

3-chloro-4-methoxybenzaldehyde

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Hydantoin Formation:

-

In a pressure vessel, combine 3-chloro-4-methoxybenzaldehyde (1 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3 equivalents) in a mixture of ethanol and water.

-

Seal the vessel and heat the mixture to 60-80°C for 12-18 hours with stirring.

-

Cool the reaction mixture to room temperature to induce crystallization of the hydantoin intermediate.

-

Collect the solid product by filtration and wash with cold water.

-

-

Hydrolysis of the Hydantoin:

-

Suspend the isolated hydantoin in an aqueous solution of a strong base (e.g., 2M NaOH).

-

Heat the mixture under reflux for 12-24 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the amino acid.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent to obtain pure Amino(3-chloro-4-methoxyphenyl)acetic acid.

-

Causality of Experimental Choices:

-

Pressure Vessel: The use of a sealed vessel is often necessary to contain the ammonia and carbon dioxide generated from the decomposition of ammonium carbonate, driving the reaction forward.

-

Ethanol/Water Solvent System: This mixture provides good solubility for both the organic and inorganic reactants.

-

Basic Hydrolysis: Strong base is required to effectively open the stable hydantoin ring.

Physicochemical Properties

The physicochemical properties of Amino(3-chloro-4-methoxyphenyl)acetic acid are crucial for its application in drug design and development. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₃ | [12] |

| Molecular Weight | 215.63 g/mol | [13] |

| CAS Number | 53091-63-7 | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Sparingly soluble in water, soluble in organic solvents | |

| pKa (predicted) | ~2.2 (carboxyl), ~9.2 (amino) | |

| LogP (predicted) | 1.5 |

Potential Applications in Drug Discovery and Development

While specific biological activity data for Amino(3-chloro-4-methoxyphenyl)acetic acid is limited in publicly available literature, its structural motifs suggest several potential applications in medicinal chemistry. Substituted phenylglycine derivatives are known to be incorporated into molecules with a wide range of biological activities.

-

Anti-inflammatory Agents: N-phenylglycine derivatives have been investigated as potential anti-inflammatory agents.[2] The core structure of Amino(3-chloro-4-methoxyphenyl)acetic acid could serve as a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antifungal and Antibacterial Agents: The incorporation of amino acid derivatives into larger molecules has been a successful strategy in the development of antimicrobial compounds.[3][4] The unique electronic and steric properties of this substituted phenylglycine could contribute to interactions with microbial targets.

-

CNS-active Agents: The rigid structure of the phenylglycine core can be beneficial for designing ligands that target receptors in the central nervous system. Derivatives of phenylglycine have been explored as agonists for various G-protein coupled receptors (GPCRs).[14]

The primary value of Amino(3-chloro-4-methoxyphenyl)acetic acid currently lies in its role as a versatile building block for combinatorial chemistry and lead optimization in drug discovery programs. Its amino and carboxylic acid functionalities provide two convenient points for chemical modification, allowing for the rapid generation of libraries of diverse compounds for biological screening.

Conclusion

Amino(3-chloro-4-methoxyphenyl)acetic acid represents a valuable, albeit not extensively studied, building block for medicinal chemistry. Its synthesis can be reliably achieved through well-established methods such as the Strecker synthesis and the Bucherer-Bergs reaction, starting from readily available 3-chloro-4-methoxybenzaldehyde. The presence of both a chloro and a methoxy substituent on the phenyl ring offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers and scientists to understand, synthesize, and utilize this promising chemical entity in their drug discovery endeavors.

References

-

Bayoumi, W. A., El-Gamal, M. I., & Al-Sha'er, M. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135-144. [Link]

-

ResearchGate. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]

-

Li, J., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. [Link]

-

Wang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry, 16(5), 104689. [Link]

-

Wang, Y., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4456-4467. [Link]

-

PubChem. (n.d.). Amino(3-chloro-4-methoxyphenyl)acetic acid. Retrieved January 17, 2026, from [Link]

-

Howei Pharm. (n.d.). Cas List Page. Retrieved January 17, 2026, from [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Retrieved January 17, 2026, from [Link]

-

MDPI. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

-

PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

-

Jin, C., et al. (2017). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(10), 1035-1040. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved January 17, 2026, from [Link]

-

Wang, L., et al. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 65(15), 10358-10374. [Link]

- Google Patents. (n.d.). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.

- Google Patents. (n.d.). Amino acid derivatives.

- Google Patents. (n.d.). Synthetic method of aminoacetic acid.

-

Organic Chemistry Portal. (2004). Best Synthetic Methods. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2022). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Preparation of amino acids.

- Google Patents. (n.d.). Process for the preparation of an optically active (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

-

Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved January 17, 2026, from [Link]

-

MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

-

ResearchGate. (2014). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. [Link]

-

SpectraBase. (n.d.). 3-Amino-4-methoxybenzoic acid. Retrieved January 17, 2026, from [Link]

-

Cenmed Enterprises. (n.d.). Amino(3 Methoxyphenyl)Acetic Acid. Retrieved January 17, 2026, from [Link]

-

Wasserman, H. H., & Wang, J. (1998). A novel synthesis of the marine antibiotic verongamine. Tetrahedron Letters, 39(26), 4645-4648. [Link]

- Google Patents. (n.d.). Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.

Sources

- 1. 2-Amino-2-(3-chloro-4-methoxy-phenyl)acetic acid [synhet.com]

- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. medschoolcoach.com [medschoolcoach.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bucherer-Bergs Reaction [organic-chemistry.org]

- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]

- 12. Amino(3-chloro-4-methoxyphenyl)acetic acid | C9H10ClNO3 | CID 2772356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Silico First Approach: A Technical Guide to Predicting the Properties of Amino(3-chloro-4-methoxyphenyl)acetic acid

Abstract

In the contemporary drug discovery landscape, the paradigm has irrevocably shifted towards a "fail fast, fail cheap" model. The early, accurate, and comprehensive characterization of small molecules is paramount to de-risking projects and prioritizing candidates with the highest probability of success. This technical guide provides an in-depth, practical walkthrough of a complete in silico workflow to predict the physicochemical, pharmacokinetic, toxicological, and potential pharmacodynamic properties of a novel chemical entity, using Amino(3-chloro-4-methoxyphenyl)acetic acid (PubChem CID: 2772356) as a case study. This document is designed for researchers, computational chemists, and drug development professionals, offering not just procedural steps but also the underlying rationale and expert insights required to interpret and act upon the generated data. We will navigate from the foundational molecular representation to an integrated, multi-parameter assessment, demonstrating how computational tools can build a robust, data-driven profile of a molecule before a single physical experiment is conducted.

Introduction: The Imperative of Predictive Modeling

The journey of a drug from concept to clinic is fraught with an attrition rate exceeding 90%, with a significant portion of failures in later stages attributed to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Computational, or in silico, methods have emerged as indispensable tools to address this challenge.[1][2] By constructing predictive models based on a molecule's structure, we can anticipate its behavior in a biological system, thereby saving immense resources and time.[3] This guide eschews a simple listing of software in favor of a holistic, logic-driven workflow. We will treat Amino(3-chloro-4-methoxyphenyl)acetic acid as a novel lead candidate and apply a battery of computational analyses to forecast its potential viability.

Molecule of Interest:

-

Name: Amino(3-chloro-4-methoxyphenyl)acetic acid

-

Molecular Formula: C₉H₁₀ClNO₃[4]

-

Canonical SMILES: C1=CC(=C(C=C1CC(=O)O)Cl)OC[4]

-

InChIKey: QXDWPQWJODJRAM-UHFFFAOYSA-N[4]

The SMILES (Simplified Molecular-Input Line-Entry System) string is the cornerstone of our investigation, providing a machine-readable representation of the 2D chemical structure that will serve as the input for all subsequent predictive algorithms.

The Overall In Silico Evaluation Workflow

Before delving into specific protocols, it is essential to visualize the entire analytical cascade. The process is a structured progression from fundamental properties to complex biological interactions, with each step informing the next.

Caption: Overall workflow for the in silico property prediction of a small molecule.

Part I: Physicochemical Property Prediction

Expertise & Causality: A molecule's fundamental physicochemical properties govern its ability to dissolve, permeate biological membranes, and remain stable. These parameters are not arbitrary; for instance, lipophilicity (logP) is a primary determinant of membrane traversal and protein binding, while aqueous solubility directly impacts formulation and bioavailability.[5] Predicting these properties first is a foundational step that provides context for all subsequent ADMET predictions.

Experimental Protocol: Prediction using SwissADME

-

Navigate to the SwissADME web server ().

-

Input Molecule: In the "Enter a list of SMILES" box, paste the canonical SMILES for our molecule: C1=CC(=C(C=C1CC(=O)O)Cl)OC.

-

Initiate Analysis: Click the "Run" button to start the prediction.

-

Data Collection: The results page will display a comprehensive set of calculated properties. Collate the key physicochemical data into a summary table.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Optimal Range (for Oral Drugs) | Significance |

| Molecular Weight ( g/mol ) | 215.64 | < 500 | Influences diffusion and overall size. |

| logP (Consensus) | 1.65 | -0.4 to +5.6 | Measures lipophilicity; critical for membrane permeability and metabolism.[5] |

| Water Solubility (logS) | -2.45 | > -4 (Soluble) | Impacts dissolution, absorption, and formulation feasibility. |

| Topological Polar Surface Area (TPSA) | 75.61 Ų | < 140 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Number of H-Bond Donors | 2 | ≤ 5 | Influences solubility and target binding. |

| Number of H-Bond Acceptors | 4 | ≤ 10 | Influences solubility and target binding. |

| Rotatable Bonds | 3 | ≤ 10 | A measure of molecular flexibility, impacting target binding and metabolism. |

Trustworthiness: The SwissADME platform utilizes a consensus of multiple predictive models for properties like logP, which enhances the reliability of the prediction. The values obtained for Amino(3-chloro-4-methoxyphenyl)acetic acid fall well within the generally accepted ranges for orally bioavailable drugs, presenting no initial red flags.

Part II & III: ADMET Profile Prediction

Expertise & Causality: A drug with perfect target affinity is useless if it cannot reach its target, is metabolized too quickly, or causes unacceptable toxicity.[3] ADMET profiling aims to predict these outcomes. We separate this into pharmacokinetics (ADME) and toxicology (T). For pharmacokinetics, we are concerned with the molecule's journey through the body. Key questions include: Will it be absorbed from the gut (Caco-2 permeability)? Will it be pumped out of cells (P-gp substrate)? Will it cross the blood-brain barrier (BBB)? How will it be metabolized by key enzyme families like Cytochrome P450s?[6] For toxicology, we focus on common liabilities such as cardiac toxicity (hERG inhibition), mutagenicity (Ames test), and organ damage (hepatotoxicity).[7][8]

Experimental Protocol: Prediction using ADMETlab 2.0

-

Navigate to the ADMETlab 2.0 web server (admetmesh.scbdd.com).

-

Access Tool: Click on "ADMET Evaluation".

-

Input Molecule: Draw the molecule in the provided editor or, more simply, click the "SMILES" button and paste C1=CC(=C(C=C1CC(=O)O)Cl)OC. Click "OK".